Pep2-SVKI is derived from the C-terminal region of the GluA2 subunit of AMPA receptors. It belongs to a class of peptides that interact with PDZ domain-containing proteins, which are essential for synaptic signaling and receptor trafficking. The specific sequence of Pep2-SVKI is YNVYGIESVKI, which allows it to selectively inhibit PICK1's binding to GluA2, thus affecting synaptic functions.
The synthesis of Pep2-SVKI typically employs solid-phase peptide synthesis techniques. This method involves the sequential addition of amino acids to a solid support, allowing for precise control over the peptide's sequence.
This method is advantageous because it allows for rapid synthesis of peptides with high fidelity to their intended sequences.
The molecular structure of Pep2-SVKI can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, although specific structural data may not always be available in public databases. The InChI key for Pep2-SVKI is KGQYILLVACJAQP-XMCCVONBSA-N, which provides a unique identifier for its chemical structure.
This structure allows Pep2-SVKI to effectively interact with PDZ domains, specifically targeting the binding sites on PICK1.
Pep2-SVKI does not undergo traditional chemical reactions such as oxidation or reduction. Instead, its primary function involves protein-protein interactions:
The specificity of this binding makes Pep2-SVKI a valuable tool in studying synaptic mechanisms.
The mechanism by which Pep2-SVKI exerts its effects involves several steps:
Pep2-SVKI exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental applications in neurobiology.
Pep2-SVKI has several important applications in scientific research:
The peptide inhibitor pep2-SVKI features the linear decapeptide sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ser-Val-Lys-Ile (YNVYGIESVKI), corresponding to residues 869–878 of the human GluA2 AMPA receptor subunit’s C-terminal domain [1] [2] [6]. This sequence terminates in the motif SVKI, which contains a type II PDZ-binding domain (–X–Φ–X–Φ, where Φ represents hydrophobic residues). The sequence is evolutionarily conserved across mammalian species, underscoring its functional role in mediating protein-protein interactions. The terminal valine (V−1) and lysine (K−2) residues are critical for binding specificity to PDZ domains of synaptic scaffolding proteins such as GRIP, ABP, and PICK1 [2] [5].
Table 1: Primary Structural Attributes of pep2-SVKI
Attribute | Value |
---|---|
Amino Acid Sequence | YNVYGIESVKI |
Sequence Position in GluA2 | C-terminal residues 869–878 |
PDZ-Binding Motif | SVKI (Type II) |
Critical Binding Residues | V−1, K−2 (C-terminal positions) |
No natural post-translational modifications (e.g., phosphorylation, glycosylation) are reported for pep2-SVKI, as it is synthetically produced to mirror the native GluA2 sequence [1] [6]. Stability assessments indicate that the peptide is susceptible to proteolytic degradation in aqueous solutions due to its unstructured nature. Consequently, lyophilized pep2-SVKI requires storage at –20°C under desiccated conditions to prevent hydrolysis or oxidation. Long-term stability (>2 years) is achievable when stored in inert atmospheres with moisture content <5% [2] [3].
pep2-SVKI is synthesized via standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) protocols [7]. Key steps include:
Reaction yields typically exceed 60%, with final products characterized by mass spectrometry to confirm identity [7].
The molecular mass of pep2-SVKI is 1284.47 Da, calculated from its empirical formula C₆₀H₉₃N₁₃O₁₈ [1] [3]. ESI-MS spectra typically show a +2 charge state (m/z 642.74) and +1 charge state (m/z 1285.47), consistent with theoretical values. The acetate salt form (C₆₂H₉₇N₁₃O₂₀) has a molecular weight of 1344.51 Da due to C₂H₄O₂ addition [3] [9].
Table 2: Physicochemical Properties of pep2-SVKI
Property | Value |
---|---|
Molecular Weight | 1284.47 Da (free base) |
1344.51 Da (acetate salt) | |
Empirical Formula | C₆₀H₉₃N₁₃O₁₈ (free base) |
C₆₂H₉₇N₁₃O₂₀ (acetate salt) | |
Solubility | 1 mg/mL in water |
Optimal Storage | –20°C, desiccated |
CAS Registry | 328944-75-8 (free base) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1